N-Propyl-N'-isopropylethylenediamine
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Overview
Description
N-Propyl-N’-isopropylethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of both propyl and isopropyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-N’-isopropylethylenediamine typically involves the reaction of ethylenediamine with propyl and isopropyl halides. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethylenediamine} + \text{Propyl Halide} + \text{Isopropyl Halide} \rightarrow \text{N-Propyl-N’-isopropylethylenediamine} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide by-products. The reaction temperature is maintained between 50-70°C to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of N-Propyl-N’-isopropylethylenediamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-Propyl-N’-isopropylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamines with various functional groups.
Scientific Research Applications
Chemistry: N-Propyl-N’-isopropylethylenediamine is used as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It can also serve as a chelating agent for metal ions in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to form stable complexes with metals can be exploited in drug delivery systems.
Industry: In the industrial sector, N-Propyl-N’-isopropylethylenediamine is used in the synthesis of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
Mechanism of Action
The mechanism of action of N-Propyl-N’-isopropylethylenediamine is largely dependent on its ability to interact with metal ions and other molecules. The compound can act as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal complexes formed.
Molecular Targets and Pathways:
Chelation: The nitrogen atoms of N-Propyl-N’-isopropylethylenediamine can coordinate with metal ions, forming stable chelates.
Pathways: The chelation process can affect various biochemical pathways, including enzyme activity and metal ion transport.
Comparison with Similar Compounds
N-Propylethylenediamine: Similar structure but lacks the isopropyl group.
N-Isopropylethylenediamine: Similar structure but lacks the propyl group.
Ethylenediamine: The parent compound without any alkyl substitutions.
Uniqueness: N-Propyl-N’-isopropylethylenediamine is unique due to the presence of both propyl and isopropyl groups, which can influence its chemical reactivity and binding properties. This dual substitution can enhance its ability to form stable complexes with metal ions, making it more versatile in various applications compared to its simpler counterparts.
Properties
CAS No. |
90532-97-1 |
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Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
N'-propan-2-yl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-9-6-7-10-8(2)3/h8-10H,4-7H2,1-3H3 |
InChI Key |
SFMFETJWUJVYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCNC(C)C |
Origin of Product |
United States |
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